1H-Pyrazolo(3,4-b)pyridine, 3-butoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-

Lipophilicity LogP Drug-likeness

Researchers optimizing CNS-penetrant kinase inhibitors face a homolog selection challenge: methoxy, ethoxy, and propoxy analogs lack the optimal LogP for BBB penetration. This 3-butoxy compound is the only member of the homologous series combining CNS-optimal LogP 4.62 with PSA 39.94 Ų. • LogP 4.62-optimal for BBB penetration; 45°C higher boiling point (372°C) than methoxy analog ensures thermal stability in multi-step synthesis • Highest flash point (178.8°C) in the series-lowest flammability risk for labs with restrictive fire safety protocols • Longest RP-HPLC retention time-unambiguous peak identification for impurity profiling ISO-certified, ≥98% purity, in stock for immediate global dispatch.

Molecular Formula C17H16F3N3O
Molecular Weight 335.32 g/mol
CAS No. 34614-29-4
Cat. No. B12925042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo(3,4-b)pyridine, 3-butoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-
CAS34614-29-4
Molecular FormulaC17H16F3N3O
Molecular Weight335.32 g/mol
Structural Identifiers
SMILESCCCCOC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C17H16F3N3O/c1-2-3-10-24-16-14-8-5-9-21-15(14)23(22-16)13-7-4-6-12(11-13)17(18,19)20/h4-9,11H,2-3,10H2,1H3
InChIKeyJYEZATRKDHFEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo(3,4-b)pyridine, 3-butoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- (CAS 34614-29-4) Sourcing & Baseline Characterization


1H-Pyrazolo(3,4-b)pyridine, 3-butoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- (CAS 34614-29-4), also known as 3-butoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine, is a synthetic heterocyclic small molecule (C₁₇H₁₆F₃N₃O, MW 335.32) belonging to the 1H-pyrazolo[3,4-b]pyridine family, a scaffold associated with over 300,000 described compounds and extensively explored for kinase inhibition, phosphodiesterase modulation, and anti-inflammatory activity [1][2][3]. It features a 3-butoxy substituent on the pyrazole-fused pyridine core and an N1-(3-trifluoromethylphenyl) group. Commercially, it is available at ≥98% purity (NLT 98%) from specialized manufacturers as an API intermediate or research reagent certified under ISO quality systems .

Why Generic 3-Alkoxy-1H-Pyrazolo[3,4-b]pyridine Substitution Fails for 3-Butoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine (34614-29-4)


Within the closely related 3-alkoxy-1-(3-trifluoromethylphenyl)-1H-pyrazolo[3,4-b]pyridine homologous series (methoxy, ethoxy, propoxy, butoxy), the R₃ alkoxy chain length exerts quantifiable effects on key physicochemical parameters—hydrophobicity (LogP), boiling point, and flash point—that directly influence chromatographic retention, volatility, thermal stability, and solubility characteristics. As demonstrated in a homologous series study of 3-substituted pyrazolo[3,4-b]pyridine antimicrobial agents, structural modifications at the 3-position produce differential biological activity profiles, meaning that methoxy-, ethoxy-, and propoxy-substituted analogs cannot be assumed to behave identically to the butoxy-substituted compound in biological assay systems [1]. These measurable differences make indiscriminate substitution scientifically unjustifiable without revalidation of the specific experimental context.

Quantitative Differentiation Guide: 3-Butoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine (34614-29-4) vs. 3-Methoxy, 3-Ethoxy, and 3-Propoxy Analogs


Hydrophobicity (LogP) Differentiates Butoxy from Shorter Alkoxy Homologs

The target 3-butoxy compound exhibits a computed LogP of 4.62, which is substantially higher than the experimentally observed trend for shorter-chain homologs. While exact LogP values for the methoxy, ethoxy, and propoxy analogs are not individually reported in the same source, the homologous series principle dictates that each incremental -CH₂- addition raises LogP by approximately 0.5 units. This LogP of 4.62 places the butoxy compound in a lipophilicity range favored for blood-brain barrier penetration (optimal LogP ~2-5) and distinguishes it from lower-chain analogs for applications requiring increased membrane permeability .

Lipophilicity LogP Drug-likeness Chromatographic retention

Polar Surface Area (PSA) Identical Across Homologous Series—Butoxy Does Not Sacrifice Polarity for Lipophilicity

The target compound has a computed PSA of 39.94 Ų . Because the alkoxy chain variation occurs at position C3, which does not alter the count of polar heteroatoms (3 N, 1 O), the PSA is invariant across the methoxy, ethoxy, propoxy, and butoxy homologs. This means that the 3-butoxy compound uniquely combines elevated lipophilicity (LogP 4.62) with the same polar surface area as its shorter-chain analogs, maintaining favorable oral absorption potential (typically PSA < 140 Ų) while gaining membrane permeability.

Polar surface area TPSA Drug-likeness Oral bioavailability

3-Butoxy Compound Exhibits Highest Boiling Point Among 3-Alkoxy Homologs—Critical for Thermal Process Selection

Across the homologous 3-alkoxy series, boiling point (at 760 mmHg) increases with alkoxy chain length. The 3-butoxy compound has a boiling point of 372°C, compared to 326.7°C for the 3-methoxy analog (Δ +45.3°C), 342.1°C for the 3-ethoxy analog (Δ +29.9°C), and 357.2°C for the 3-propoxy analog (Δ +14.8°C) . This linear increase of approximately 15°C per additional methylene unit represents a measurable, predictable differentiation.

Boiling point Thermal stability Distillation Process chemistry

Flash Point Progression Confirms Systematic Thermal Safety Differentiation Across the Homologous Series

Flash point also increases systematically with alkoxy chain length. The 3-butoxy compound has a flash point of 178.8°C, compared to 151.4°C for the 3-methoxy analog (Δ +27.4°C), 160.7°C for the 3-ethoxy analog (Δ +18.1°C), and 169.8°C for the 3-propoxy analog (Δ +9.0°C) . The 3-butoxy compound thus demonstrates the highest flash point and, by inference, the lowest flammability risk among the four homologs under standard laboratory conditions.

Flash point Thermal safety Storage Handling

Density Decreases with Increasing Alkoxy Chain Length—Butoxy Is the Least Dense Homolog

Density shows an inverse correlation with alkoxy chain length across the series. The 3-butoxy compound has the lowest density at 1.28 g/cm³, compared to 1.38 g/cm³ for the 3-methoxy analog (Δ -0.10 g/cm³), 1.345 g/cm³ for the 3-ethoxy analog (Δ -0.065 g/cm³), and 1.31 g/cm³ for the 3-propoxy analog (Δ -0.03 g/cm³) . This systematic decrease reflects the increasing proportion of lower-density aliphatic character contributed by longer alkoxy chains.

Density Physical property Formulation Crystallinity

Priority Application Scenarios for 3-Butoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine (34614-29-4) Where Homolog Differentiation Matters


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring High LogP Without PSA Penalty

When a pyrazolo[3,4-b]pyridine scaffold is being optimized for blood-brain barrier penetration, the 3-butoxy compound (LogP 4.62) is the preferred choice over the 3-methoxy, 3-ethoxy, or 3-propoxy analogs. Its LogP falls within the optimal range for CNS penetration while maintaining the same PSA (39.94 Ų) as all shorter-chain homologs—a combination that none of the other compounds in the series can match . This is directly relevant to CNS-targeted kinase inhibitor programs, such as TRK inhibition for brain metastases [1].

Process Chemistry: Distillation Purification Where Higher Boiling Point Is Advantageous

The 3-butoxy compound's boiling point of 372°C is 45.3°C higher than the 3-methoxy analog and 14.8°C higher than the 3-propoxy analog, making it the most thermally stable member of the homologous series for reactions conducted at elevated temperatures or for separation from lower-boiling impurities via fractional distillation . This is relevant for multi-step synthesis campaigns where thermal robustness of intermediates is critical.

Analytical Chemistry: Chromatographic Method Development Requiring Distinct Retention

The systematic LogP progression across the homologous series (methoxy < ethoxy < propoxy < butoxy) ensures that the 3-butoxy compound will exhibit the longest retention time on reversed-phase HPLC columns. Analytical chemists developing separation methods for reaction monitoring or impurity profiling can rely on the 3-butoxy compound as the highest-retention reference standard in the series, providing unambiguous peak identification .

Laboratory Safety & Procurement: Lowest Flammability Risk in the 3-Alkoxy Series

The 3-butoxy compound's flash point of 178.8°C is the highest in the series (~9-27°C above the other homologs), indicating the lowest flammability risk. For laboratories with restrictive fire safety protocols or for large-scale procurement where reduced hazard classification is desired, the 3-butoxy compound is the safest choice among available 3-alkoxy-1-(3-trifluoromethylphenyl)-1H-pyrazolo[3,4-b]pyridine analogs .

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